4-Chloro-2-methylfuro[3,2-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-methylfuro[3,2-d]pyrimidine is a compound with the CAS Number: 1245647-59-9 . It has a molecular weight of 168.58 . It is a white crystalline solid, soluble in organic solvents . It is valuable in the synthesis of complex organic compounds .
Synthesis Analysis
The synthesis of pyrimidine derivatives involves various reactions. One method involves a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones followed by annulation with amidines . Another method involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .Molecular Structure Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The structure of 4-Chloro-2-methylfuro[3,2-d]pyrimidine includes a furo[3,2-d]pyrimidine core with a chlorine atom at the 4-position and a methyl group at the 2-position .Physical And Chemical Properties Analysis
4-Chloro-2-methylfuro[3,2-d]pyrimidine is a white crystalline solid . It is soluble in organic solvents . It has a molecular weight of 168.58 .Scientific Research Applications
1. Anti-inflammatory Applications
- Summary of Application : Pyrimidines display a range of pharmacological effects including anti-inflammatory activities. Their anti-inflammatory effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
- Methods of Application : Numerous methods for the synthesis of pyrimidines are described in the literature . The specific methods for “4-Chloro-2-methylfuro[3,2-d]pyrimidine” are not mentioned.
- Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
2. Protein Kinase Inhibitors for Cancer Treatment
- Summary of Application : Pyrimidine and its fused derivatives exert their anticancer potential through different action mechanisms; one of these mechanisms is inhibiting protein kinases that are considered as essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
3. Antioxidant Applications
- Summary of Application : Pyrimidines display a range of pharmacological effects including antioxidant activities .
- Methods of Application : Numerous methods for the synthesis of pyrimidines are described in the literature . The specific methods for “4-Chloro-2-methylfuro[3,2-d]pyrimidine” are not mentioned.
- Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent antioxidant effects .
4. Antiviral Applications
- Summary of Application : Pyrimidines display a range of pharmacological effects including antiviral activities .
- Methods of Application : Numerous methods for the synthesis of pyrimidines are described in the literature . The specific methods for “4-Chloro-2-methylfuro[3,2-d]pyrimidine” are not mentioned.
- Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent antiviral effects .
5. NF-κB and AP-1 Inhibitors
- Summary of Application : Certain 2-chloro-4-(trifluoromethyl)pyrimidine-5-N-(3′,5′-bis(trifluoromethyl)phenyl) carboxamides were recognized as NF-κB and AP-1 inhibitors .
6. Anaplastic Lymphoma Kinase (ALK) Inhibitors
- Summary of Application : A group of investigators designed and synthesized a new series of pyrimidine derivatives as anaplastic lymphoma kinase (ALK) inhibitors with antiproliferative potential .
- Results or Outcomes : From this series, a compound exhibited better ALK inhibitory activity and antiproliferative potential than the reference compound .
Safety And Hazards
properties
IUPAC Name |
4-chloro-2-methylfuro[3,2-d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c1-4-9-5-2-3-11-6(5)7(8)10-4/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPVLBSMISKCDFA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=N1)Cl)OC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-methylfuro[3,2-d]pyrimidine |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.